molecular formula C2H3KN2O5 B13741458 Ethanol, 2,2-dinitro-, potassium salt CAS No. 35229-99-3

Ethanol, 2,2-dinitro-, potassium salt

Katalognummer: B13741458
CAS-Nummer: 35229-99-3
Molekulargewicht: 174.15 g/mol
InChI-Schlüssel: WZWYULONPQZKMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol, 2,2-dinitro-, potassium salt is a chemical compound with the molecular formula C2H3KN2O5. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two nitro groups attached to the ethanol molecule, which significantly influences its reactivity and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2-dinitro-, potassium salt typically involves the nitration of ethanol under controlled conditions. One common method includes the reaction of ethanol with a nitrating agent such as potassium nitrate in the presence of sulfuric acid. The reaction is carried out at a temperature range of 40-60°C, followed by heating to 110-115°C for an extended period to ensure complete nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is also common in industrial settings to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanol, 2,2-dinitro-, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethanol, 2,2-dinitro-, potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of Ethanol, 2,2-dinitro-, potassium salt involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethanol, 2,2-dinitro-, sodium salt
  • Ethanol, 2,2-dinitro-, ammonium salt
  • Ethanol, 2,2-dinitro-, lithium salt

Uniqueness

Ethanol, 2,2-dinitro-, potassium salt is unique due to its specific reactivity and stability compared to other similar compounds. The presence of potassium as the counterion influences its solubility and reactivity, making it suitable for specific applications where other salts may not be as effective .

Eigenschaften

CAS-Nummer

35229-99-3

Molekularformel

C2H3KN2O5

Molekulargewicht

174.15 g/mol

IUPAC-Name

potassium;2,2-dinitroethanolate

InChI

InChI=1S/C2H3N2O5.K/c5-1-2(3(6)7)4(8)9;/h2H,1H2;/q-1;+1

InChI-Schlüssel

WZWYULONPQZKMK-UHFFFAOYSA-N

Kanonische SMILES

C(C([N+](=O)[O-])[N+](=O)[O-])[O-].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.